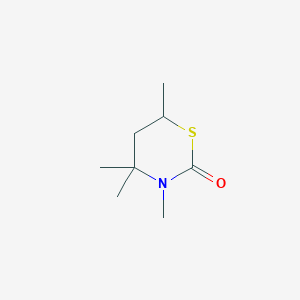
3,4,4,6-Tetramethyl-1,3-thiazinan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,4,6-Tetramethyl-1,3-thiazinan-2-one is a heterocyclic compound containing nitrogen and sulfur atoms within a six-membered ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,4,6-Tetramethyl-1,3-thiazinan-2-one can be achieved through several methods. One common approach involves the reaction of N,N′-disubstituted thioureas with acryloyl chloride. This reaction is promoted by an electrogenerated base, such as acetonitrile, and proceeds with high current efficiency . Another method involves the reaction of arylamines with elemental sulfur and carbon dioxide under transition-metal-free conditions, resulting in moderate to good yields .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, temperature control, and purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4,4,6-Tetramethyl-1,3-thiazinan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of nitrogen and sulfur atoms in the ring structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Applications De Recherche Scientifique
3,4,4,6-Tetramethyl-1,3-thiazinan-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antibacterial and antifungal agent . Additionally, it has been studied for its potential use in treating various diseases due to its interaction with specific molecular targets .
Mécanisme D'action
The mechanism of action of 3,4,4,6-Tetramethyl-1,3-thiazinan-2-one involves its interaction with molecular targets such as G-protein coupled receptors (CB1) and human 11 beta-hydroxysteroid dehydrogenase type 1 (11 βHSD1) . These interactions can modulate various biological pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 3,4,4,6-Tetramethyl-1,3-thiazinan-2-one include other thiazinanones and thiazolidinones. These compounds share a similar ring structure but may differ in the substituents attached to the ring.
Uniqueness: What sets this compound apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. This unique structure allows it to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
60431-75-6 |
|---|---|
Formule moléculaire |
C8H15NOS |
Poids moléculaire |
173.28 g/mol |
Nom IUPAC |
3,4,4,6-tetramethyl-1,3-thiazinan-2-one |
InChI |
InChI=1S/C8H15NOS/c1-6-5-8(2,3)9(4)7(10)11-6/h6H,5H2,1-4H3 |
Clé InChI |
HJBRPRAIJFICKT-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(N(C(=O)S1)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 2-[(2-aminobenzoyl)amino]-5-bromo-](/img/structure/B14595204.png)

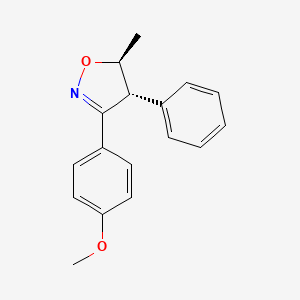

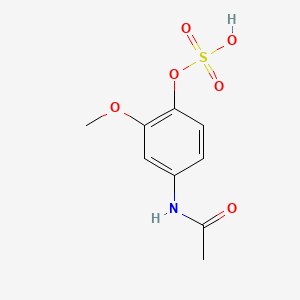
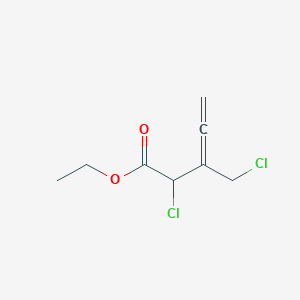

![1-{2-[3-Methyl-2-(propan-2-yl)phenyl]hexyl}-1H-imidazole](/img/structure/B14595238.png)
![Diethyl {[1-(2-aminoethoxy)ethoxy]methyl}phosphonate](/img/structure/B14595240.png)
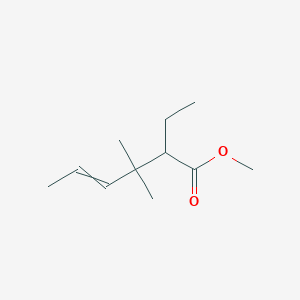
![3-{[2-Methyl-5-(prop-1-en-2-yl)cyclopentyl]methyl}pentane-2,4-dione](/img/structure/B14595265.png)
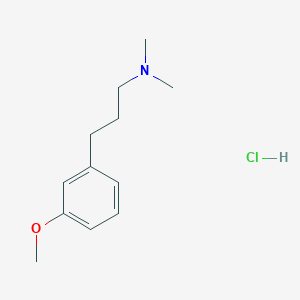
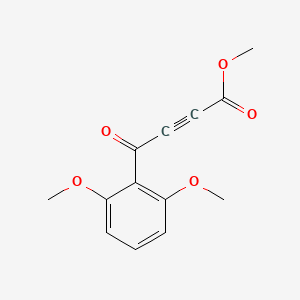
![2,6-Dimethyl-1-{2-[4-(2-methylpropyl)phenyl]propyl}piperidine](/img/structure/B14595276.png)
